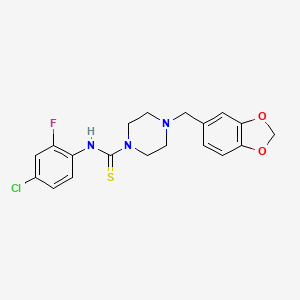

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide

Description

This compound (CAS: 327093-51-6) is a piperazine-1-carbothioamide derivative featuring a 1,3-benzodioxol-5-ylmethyl group attached to the piperazine ring and a 4-chloro-2-fluorophenyl substituent via the carbothioamide linkage. Its molecular formula is C₁₉H₂₀ClFN₃O₂S, with a molecular weight of 389.90 g/mol . Key physicochemical properties include an XlogP of 3.5 (indicating moderate lipophilicity) and a topological polar surface area of 69.1 Ų, suggesting moderate solubility . The 1,3-benzodioxole moiety may enhance metabolic stability, while the chloro-fluoro substitution pattern on the phenyl ring could influence electronic properties and target binding .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2S/c20-14-2-3-16(15(21)10-14)22-19(27)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFIJKZVZUEUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.88 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a chloro-fluorophenyl group, which are critical for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

- Antitumor Activity : Studies have shown that derivatives of piperazine compounds often display significant cytotoxic effects against various cancer cell lines. The presence of the benzodioxole group is believed to enhance these effects by interacting with specific cellular targets involved in tumor growth regulation.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Neuropharmacological Effects : Given the structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly acting as a serotonin receptor modulator.

The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with various receptors and enzymes involved in cellular signaling pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases (e.g., Src family kinases), which play a crucial role in cancer progression and metastasis.

- Modulation of Neurotransmitter Systems : The piperazine structure suggests potential interactions with neurotransmitter receptors, which could lead to alterations in mood and cognition.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this specific derivative:

-

Antitumor Efficacy in Breast Cancer :

- A study tested several piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with similar structures exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin. This highlights the potential for synergistic effects in treatment regimens for aggressive cancer subtypes .

- Antimicrobial Testing :

- Neuropharmacological Assessment :

Data Summary Table

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications on the Piperazine Core

Physicochemical and Pharmacokinetic Insights

- Lipophilicity (XlogP) : The target compound’s XlogP of 3.5 is comparable to dichlorophenyl analogs (~3.8) but lower than pyridinyl derivatives (e.g., NCT-503: ~4.2) due to polar aromatic heterocycles .

- Hydrogen Bonding: The carbothioamide group (–N–C(=S)–NH–) serves as a hydrogen bond donor/acceptor, critical for target binding. Fluorine in the target compound may form weak halogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.